molecular formula C8H7ClN2O3 B1454030 2-[(6-Chloropyridin-3-yl)formamido]acetic acid CAS No. 1099143-66-4

2-[(6-Chloropyridin-3-yl)formamido]acetic acid

Cat. No.: B1454030
CAS No.: 1099143-66-4
M. Wt: 214.6 g/mol
InChI Key: VGSLNHSCEKVAIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with formamide and glycine under specific reaction conditions. The process may include steps such as:

    Formation of the Intermediate: The initial step involves the reaction of 6-chloropyridine-3-carboxylic acid with formamide to form an intermediate compound.

    Coupling with Glycine: The intermediate is then coupled with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)formamido]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2-[(6-Chloropyridin-3-yl)formamido]acetic acid is widely used in scientific research due to its versatile properties. Some of its applications include:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Research: The compound is utilized in industrial research for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to cellular functions and processes.

Comparison with Similar Compounds

2-[(6-Chloropyridin-3-yl)formamido]acetic acid can be compared with other similar compounds, such as:

    2-[(6-Bromopyridin-3-yl)formamido]acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(6-Fluoropyridin-3-yl)formamido]acetic acid: Similar structure but with a fluorine atom instead of chlorine.

    2-[(6-Methylpyridin-3-yl)formamido]acetic acid: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and biological activity, which make it suitable for various research applications.

Properties

IUPAC Name

2-[(6-chloropyridine-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSLNHSCEKVAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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